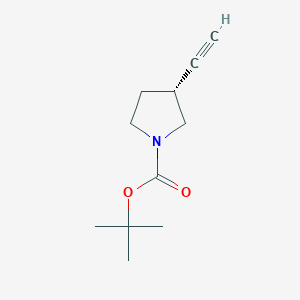
2,4-Hexadienal
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-Hexadienal, also known as sorbaldehyde, is an organic compound with the molecular formula C6H8O. It is an unsaturated aldehyde characterized by the presence of two conjugated double bonds. This compound is known for its distinctive odor and is found naturally in various fruits and vegetables, including tomatoes, kiwi fruit, and mangoes .
作用机制
Target of Action
2,4-Hexadienal is a natural constituent of meat, vegetable, and fish oils . It is one of the lipid peroxidation products of polyunsaturated oils which undergoes auto-oxidation especially during storage . Its primary targets are the lipids in these oils.
Mode of Action
It is known to undergo a trans-cis photoisomerization reaction . This reaction is proposed to occur in terms of the p-π conjugation interaction or the p-σ superconjugation interaction .
Biochemical Pathways
It is known to be involved in the lipid peroxidation process . Lipid peroxidation refers to the oxidative degradation of lipids, a process in which free radicals “steal” electrons from the lipids in cell membranes, resulting in cell damage.
Pharmacokinetics
It is known that this compound is insoluble in water and soluble in alcohol .
Result of Action
The result of this compound’s action is the development of off or tainted flavor in oils, especially during storage . This is due to the lipid peroxidation process, which results in the degradation of lipids and the production of various degradation products, including this compound.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it reacts with strong oxidizing and reducing agents . Additionally, the rate of lipid peroxidation, and thus the production of this compound, can be influenced by factors such as temperature and the presence of oxygen .
准备方法
Synthetic Routes and Reaction Conditions: 2,4-Hexadienal can be synthesized through several methods. One common approach involves the aldol condensation of acetaldehyde and crotonaldehyde. This reaction typically requires a base catalyst such as pyridine and is conducted at elevated temperatures (85-90°C) . Another method involves the use of N-(benzoyl)-L-proline as a catalyst in N,N-dimethylacetamide at 125°C .
Industrial Production Methods: Industrial production of this compound often involves the use of large-scale aldol condensation reactions. The process is carried out in autoclaves with solvents like water, toluene, or N,N-dimethylacetamide. The reaction mixture is heated, and the product is isolated through distillation .
化学反应分析
Types of Reactions: 2,4-Hexadienal undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sorbic acid.
Reduction: Reduction of this compound yields 2,4-hexadienol.
Cycloaddition: It participates in Diels-Alder reactions to form cycloadducts.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride is frequently used as a reducing agent.
Cycloaddition: The reaction typically requires a dienophile and is conducted at room temperature.
Major Products:
Oxidation: Sorbic acid.
Reduction: 2,4-Hexadienol.
Cycloaddition: Various cycloadducts depending on the dienophile used.
科学研究应用
2,4-Hexadienal has a wide range of applications in scientific research:
相似化合物的比较
2,4-Hexadien-1-ol: The reduced form of 2,4-Hexadienal.
Sorbic Acid: The oxidized form of this compound.
Crotonaldehyde: A precursor in the synthesis of this compound.
Uniqueness: this compound is unique due to its conjugated double bonds, which confer distinct reactivity and make it a valuable intermediate in various organic synthesis reactions. Its presence in natural products and its role as a flavoring agent further distinguish it from similar compounds .
属性
CAS 编号 |
80466-34-8 |
|---|---|
分子式 |
C6H8O |
分子量 |
96.13 g/mol |
IUPAC 名称 |
hexa-2,4-dienal |
InChI |
InChI=1S/C6H8O/c1-2-3-4-5-6-7/h2-6H,1H3 |
InChI 键 |
BATOPAZDIZEVQF-UHFFFAOYSA-N |
SMILES |
CC=CC=CC=O |
手性 SMILES |
C/C=C\C=C\C=O |
规范 SMILES |
CC=CC=CC=O |
沸点 |
174.0 °C 174 °C; 76 °C @ 30 mm Hg |
密度 |
0.896-0.902 (20°) |
Key on ui other cas no. |
73506-81-7 80466-34-8 142-83-6 |
物理描述 |
Yellow liquid; powerful but sweet-green aroma, in dilution pleasant citrusy green |
Pictograms |
Flammable; Acute Toxic; Irritant |
溶解度 |
Slightly soluble in water; miscible in oils soluble (in ethanol) |
同义词 |
2,4-hexadienal 2,4-hexadienal, (E,E)-isomer 2,4-hexadienal, (E,Z)-isome |
蒸汽压力 |
4.8 mm Hg @ 25 °C /Estimated/ |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(2S)-3-acetyloxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid;N-cyclohexylcyclohexanamine](/img/structure/B3029773.png)






![5,6,7,8-Tetrahydro-8alpha-(3,4,5-trimethoxyphenyl)-5beta,7beta-(epoxymethano)naphtho[2,3-d]-1,3-dioxole-6beta-methanol](/img/structure/B3029784.png)





